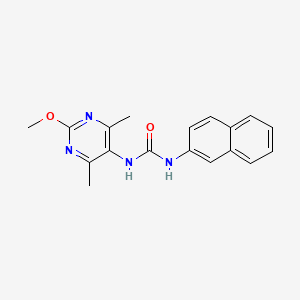

1-(2-Methoxy-4,6-dimethylpyrimidin-5-yl)-3-(naphthalen-2-yl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-Methoxy-4,6-dimethylpyrimidin-5-yl)-3-(naphthalen-2-yl)urea is a useful research compound. Its molecular formula is C18H18N4O2 and its molecular weight is 322.368. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-(2-Methoxy-4,6-dimethylpyrimidin-5-yl)-3-(naphthalen-2-yl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N4O2, with a molecular weight of approximately 322.368 g/mol. Its structural characteristics contribute to its biological properties, particularly in targeting specific enzymes and receptors.

The compound exhibits various biological activities through different mechanisms:

1. Anticancer Activity:

Research indicates that derivatives of pyrimidine-based compounds, including this compound, can act as potent inhibitors of fibroblast growth factor receptor (FGFR) tyrosine kinases. These receptors are often overexpressed in cancers such as bladder cancer. In vitro studies have demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells by targeting FGFR pathways .

2. Antiviral Properties:

Some studies suggest that compounds with similar structural motifs may exhibit antiviral activities. For instance, modifications in the pyrimidine ring have been associated with enhanced activity against viral infections by inhibiting viral replication mechanisms .

3. Enzyme Inhibition:

The compound has been noted for its inhibitory effects on various enzymes involved in metabolic pathways. For example, it may inhibit α-glucosidase and α-amylase activities, which are critical in carbohydrate metabolism, thus suggesting potential applications in managing diabetes .

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

In a study involving RT112 bladder cancer xenografts, the compound demonstrated significant antitumor activity when administered at specific dosages. The results indicated a marked reduction in tumor size compared to control groups, supporting its potential as an anticancer agent .

科学的研究の応用

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties by acting as an inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinases. FGFRs are often overexpressed in various cancers, including bladder cancer. In vitro studies have shown that derivatives of this compound can inhibit cell proliferation and induce apoptosis in cancer cells by targeting FGFR pathways.

Case Study:

In a study involving RT112 bladder cancer xenografts, the compound demonstrated significant antitumor activity when administered at specific dosages. The results indicated a marked reduction in tumor size compared to control groups, supporting its potential as an effective anticancer agent .

Antiviral Properties

Compounds with structural motifs similar to 1-(2-Methoxy-4,6-dimethylpyrimidin-5-yl)-3-(naphthalen-2-yl)urea may exhibit antiviral activities. Modifications in the pyrimidine ring have been associated with enhanced activity against viral infections by inhibiting viral replication mechanisms.

Enzyme Inhibition

This compound has shown inhibitory effects on various enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase. These enzymes are critical in managing diabetes, suggesting that the compound could have therapeutic applications in diabetes management.

Summary of Biological Activities

化学反応の分析

Hydrolysis and Stability

-

The urea group undergoes acid- or base-catalyzed hydrolysis to form amines and CO₂ under extreme conditions (pH < 2 or > 12) .

-

Steric effects : The bulky naphthalen-2-yl group reduces hydrolysis rates compared to simpler aryl ureas .

Hydrogen Bonding and Self-Association

-

The NH groups participate in intramolecular hydrogen bonding (e.g., with pyrimidine’s methoxy group), stabilizing planar conformations .

-

Solubility modulation : Disruption of planarity via steric bulk (e.g., methyl groups) enhances solubility in nonpolar solvents .

Electrophilic Aromatic Substitution (EAS)

-

The methoxy group at position 2 directs EAS to the C-4 and C-6 methyl groups , though steric hindrance limits reactivity .

-

Nucleophilic aromatic substitution (NAS) at C-5 is suppressed due to electron-donating substituents .

Oxidation and Functionalization

-

Methyl groups at C-4 and C-6 are susceptible to oxidation (e.g., KMnO₄/H⁺) to carboxylic acids, though this disrupts the urea’s bioactivity .

-

Methoxy demethylation (e.g., BBr₃) yields a hydroxyl group but reduces electron density on the pyrimidine ring .

Electrophilic Substitution

-

Sulfonation : Occurs preferentially at the C-1 position (α to urea linkage) under fuming H₂SO₄ .

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at C-6 (β to urea linkage), though steric effects from the urea group reduce yields .

Reduction and Hydrogenation

-

Catalytic hydrogenation (H₂/Pd-C) partially reduces naphthalene to tetralin derivatives but degrades the urea linker .

Buchwald-Hartwig Amination

-

The pyrimidine’s methoxy group can be replaced with amines (e.g., morpholine) using Pd catalysts, though competing urea decomposition occurs .

Suzuki-Miyaura Coupling

-

Limited applicability due to the absence of halogens or boronates in the parent structure. Pre-functionalization (e.g., bromination) is required .

Thermal and Photochemical Stability

-

Thermal degradation (>200°C) produces CO₂ , NH₃ , and fragmented aromatic byproducts .

-

UV exposure induces naphthalene ring dimerization, forming binaphthyl derivatives .

Comparative Reactivity Data

Critical Analysis of Substituent Effects

-

Methoxy group (C-2 pyrimidine) :

-

Naphthalen-2-yl group :

Unsuccessful Reaction Pathways

特性

IUPAC Name |

1-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-naphthalen-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c1-11-16(12(2)20-18(19-11)24-3)22-17(23)21-15-9-8-13-6-4-5-7-14(13)10-15/h4-10H,1-3H3,(H2,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQOVGXLLTHFYBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)OC)C)NC(=O)NC2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。